molecular formula C9H8BrFO2 B13435594 4'-Bromo-3'-fluoro-2'-methoxyacetophenone

4'-Bromo-3'-fluoro-2'-methoxyacetophenone

Cat. No.: B13435594
M. Wt: 247.06 g/mol
InChI Key: BTYMZTRSBNFENF-UHFFFAOYSA-N
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Description

4’-Bromo-3’-fluoro-2’-methoxyacetophenone is an organic compound that belongs to the class of acetophenones. It is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to the aromatic ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-fluoro-2’-methoxyacetophenone can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, m-fluoroanisole is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in an inert solvent like dichloroethane, followed by bromination using a brominating agent such as pyridine hydrobromide perbromide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-fluoro-2’-methoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products:

    Substitution Products: Various substituted acetophenones.

    Oxidation Products: Corresponding carbonyl compounds.

    Reduction Products: Alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

4’-Bromo-3’-fluoro-2’-methoxyacetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-2’-methoxyacetophenone involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other polar interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

  • 2-Bromo-3’-methoxyacetophenone
  • 2-Bromo-4’-methoxyacetophenone
  • 3’-Fluoro-4’-methoxyacetophenone
  • 4’-Bromo-4’-fluoroacetophenone

Comparison: 4’-Bromo-3’-fluoro-2’-methoxyacetophenone is unique due to the specific positioning of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

1-(4-bromo-3-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8BrFO2/c1-5(12)6-3-4-7(10)8(11)9(6)13-2/h3-4H,1-2H3

InChI Key

BTYMZTRSBNFENF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)Br)F)OC

Origin of Product

United States

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